molecular formula C16H16BrClN2O2S B3876031 1-(4-BROMOBENZENESULFONYL)-4-(3-CHLOROPHENYL)PIPERAZINE

1-(4-BROMOBENZENESULFONYL)-4-(3-CHLOROPHENYL)PIPERAZINE

Cat. No.: B3876031
M. Wt: 415.7 g/mol
InChI Key: QLKVFXWAARMIDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-BROMOBENZENESULFONYL)-4-(3-CHLOROPHENYL)PIPERAZINE is an organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a bromobenzenesulfonyl group and a chlorophenyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-BROMOBENZENESULFONYL)-4-(3-CHLOROPHENYL)PIPERAZINE typically involves the reaction of 4-bromobenzenesulfonyl chloride with 4-(3-chlorophenyl)piperazine. The reaction is usually carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(4-BROMOBENZENESULFONYL)-4-(3-CHLOROPHENYL)PIPERAZINE can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction reactions can be used to remove or modify functional groups, such as reducing the sulfonyl group to a sulfide.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used. Reactions are often carried out in acidic or basic media.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of sulfoxides, sulfones, or sulfides.

Scientific Research Applications

1-(4-BROMOBENZENESULFONYL)-4-(3-CHLOROPHENYL)PIPERAZINE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.

    Materials Science: The compound can be used as a building block in the synthesis of advanced materials, such as polymers or nanomaterials, with specific properties.

    Chemical Biology: Researchers use the compound to study the interactions between small molecules and biological targets, such as enzymes or receptors.

    Industrial Applications: The compound may be used in the development of specialty chemicals or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-(4-BROMOBENZENESULFONYL)-4-(3-CHLOROPHENYL)PIPERAZINE depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The bromobenzenesulfonyl and chlorophenyl groups can enhance the binding affinity and specificity of the compound for its target. The piperazine ring can also contribute to the overall pharmacokinetic properties, such as solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    1-(4-BROMOBENZENESULFONYL)-4-PHENYLPIPERAZINE: Similar structure but lacks the chlorine atom on the phenyl ring.

    1-(4-METHYLBENZENESULFONYL)-4-(3-CHLOROPHENYL)PIPERAZINE: Similar structure but has a methyl group instead of a bromine atom on the benzenesulfonyl group.

    1-(4-BROMOBENZENESULFONYL)-4-(4-CHLOROPHENYL)PIPERAZINE: Similar structure but has the chlorine atom on the para position of the phenyl ring.

Uniqueness

1-(4-BROMOBENZENESULFONYL)-4-(3-CHLOROPHENYL)PIPERAZINE is unique due to the specific combination of the bromobenzenesulfonyl and chlorophenyl groups attached to the piperazine ring. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(4-bromophenyl)sulfonyl-4-(3-chlorophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrClN2O2S/c17-13-4-6-16(7-5-13)23(21,22)20-10-8-19(9-11-20)15-3-1-2-14(18)12-15/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLKVFXWAARMIDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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